molecular formula C9H6BrCl2NO B2614042 4-bromo-N-(2,2-dichloroethenyl)benzamide CAS No. 54888-32-3

4-bromo-N-(2,2-dichloroethenyl)benzamide

Katalognummer B2614042
CAS-Nummer: 54888-32-3
Molekulargewicht: 294.96
InChI-Schlüssel: RDNLSDVDDUMNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2,2-dichloroethenyl)benzamide, also known as BDEB, is a chemical compound . It has a molecular weight of 294.96 . The IUPAC name for this compound is 4-bromo-N-(2,2-dichlorovinyl)benzamide .


Molecular Structure Analysis

The InChI code for 4-bromo-N-(2,2-dichloroethenyl)benzamide is 1S/C9H6BrCl2NO/c10-7-3-1-6 (2-4-7)9 (14)13-5-8 (11)12/h1-5H, (H,13,14) .


Physical And Chemical Properties Analysis

4-bromo-N-(2,2-dichloroethenyl)benzamide is a powder . It has a melting point of 113-114°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Hypoglycemic Activities

The synthesis of derivatives related to Glibenclamide, a second-generation sulfonylurea oral hypoglycemic drug, has shown that certain modifications, such as substituting the lipophilic side chain with 4-bromo-3,5-dimethoxy benzamide, can slightly improve the anti-hyperglycemic potency compared to the original drug. This suggests a potential application of 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives in enhancing the efficacy of diabetes treatments by modifying the drug's structure to improve its receptor affinity or half-life, leading to more sustained anti-hyperglycemic and anti-lipidemic activities in diabetic models (Ahmadi et al., 2014).

Metabolism and Biological Activity

The metabolism of brominated compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats indicates the presence of multiple metabolic pathways, leading to various metabolites. This study could provide insights into the metabolic fate and potential biological activities of 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives, which might be relevant for understanding their pharmacokinetics and designing more effective therapeutic agents (Kanamori et al., 2002).

Neuroprotective Potential

In the context of neurodegenerative diseases, compounds with benzamide structures have shown potential neuroprotective effects. For instance, 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue, demonstrated significant anticonvulsant properties without major toxic effects, suggesting that derivatives of 4-bromo-N-(2,2-dichloroethenyl)benzamide could also be explored for their neuroprotective capabilities, potentially offering new therapeutic avenues for conditions like epilepsy and other neurodegenerative disorders (Diouf et al., 1997).

Anticancer Research

Compounds with benzamide moieties, such as benzamide riboside (BR), have been investigated for their anticancer properties. BR and its metabolites have shown activity against various human tumor cells, highlighting the importance of understanding the biotransformation and metabolic pathways of benzamide derivatives for optimizing their antineoplastic potential. This suggests that 4-bromo-N-(2,2-dichloroethenyl)benzamide derivatives could be studied for their anticancer activities, potentially contributing to the development of new cancer therapies (Salamon et al., 2001).

Cardiovascular Applications

A 4-hydroxy-furanyl-benzamide derivative has been researched for its effects on heart failure, showing promising results in decreasing infarct area and improving left ventricular pressure. This indicates that structural analogs, such as 4-bromo-N-(2,2-dichloroethenyl)benzamide, might also possess beneficial cardiovascular effects, potentially offering new treatments for heart failure and related conditions (Figueroa‐Valverde et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

4-bromo-N-(2,2-dichloroethenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrCl2NO/c10-7-3-1-6(2-4-7)9(14)13-5-8(11)12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNLSDVDDUMNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=C(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.